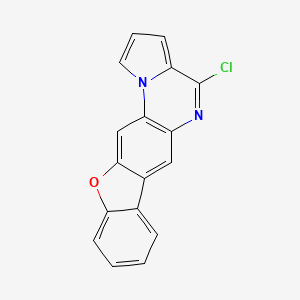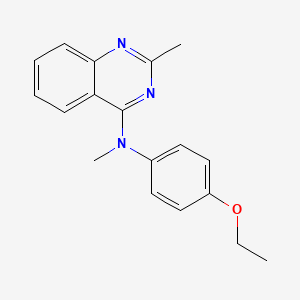
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside is a compound of significant interest in the field of chemical and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose, followed by the introduction of an amino group at the 5th position. The isopropylidene group is introduced to protect the 2,3-hydroxyl groups, and the benzyl group is added to protect the anomeric hydroxyl group. The reaction conditions often involve the use of solvents like chloroform and dichloromethane, and the reactions are carried out under controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various acids or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of molecular pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial and viral infections.
Industry: Utilized in the development of novel drugs and biochemical assays.
Mécanisme D'action
The mechanism of action of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside involves its interaction with specific molecular targets. It acts as an inhibitor, selectively targeting intricate molecular pathways. This selective inhibition can disrupt the normal functioning of bacterial or viral pathogens, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzyl 2,35,6-di-O-isopropylidene-a-D-mannofuranoside: Known for its applications in the biomedical industry.
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranoside: Another derivative with similar protective groups.
Uniqueness: Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside is unique due to its specific structural configuration, which allows it to selectively inhibit certain molecular pathways. This specificity makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
(2S)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |
InChI |
InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12+,13-,14-,15-/m0/s1 |
Clé InChI |
ANHILBIEGHGLGI-AICCOOGYSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@H](CO)N)OCC3=CC=CC=C3)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)



![N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B11833257.png)


![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)



![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)
![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)

